N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 1092289-59-2) is a 1,2,4-triazole-based derivative featuring a thioacetamide linker. Its structure includes a 3-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 2-methoxyphenyl substituent on the triazole ring. This compound has been discontinued commercially, but its structural features make it relevant for comparative studies with analogs in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C24H21ClN4O2S |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-16-19(25)12-8-13-20(16)26-22(30)15-32-24-28-27-23(18-11-6-7-14-21(18)31-2)29(24)17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,26,30) |
InChI Key |
MSDGDEWEFPAUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure features a triazole moiety, which is known for its diverse biological activities. The presence of a chloro group and a methoxyphenyl group contributes to its pharmacological profile. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3OS |
| Molecular Weight | 373.88 g/mol |
| CAS Number | [Not specified in sources] |
| SMILES | Cc1cc(Cl)ccc1C(=O)N2C(=N)N(c3ccccc3)c4ccccc4 |
Antitumor Activity
Recent studies have indicated that compounds containing triazole rings exhibit notable antitumor activity. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. The IC50 values for related triazole compounds have been reported as low as 1.61 µg/mL, indicating potent cytotoxicity against various cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific proteins associated with cancer progression. Molecular dynamics simulations have suggested that interactions between the compound and target proteins occur primarily through hydrophobic contacts, with minimal hydrogen bonding . This suggests a complex interaction that may enhance its efficacy.
Antimicrobial Activity
In addition to antitumor properties, some studies have reported antimicrobial activities associated with triazole derivatives. The presence of electron-withdrawing groups such as chlorine has been linked to increased antibacterial efficacy against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicates that modifications to the phenyl rings significantly influence antimicrobial potency.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives, including those structurally related to this compound. The findings showed that these compounds inhibited cell growth in several cancer lines more effectively than traditional chemotherapeutics like cisplatin .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of triazole derivatives, revealing that compounds with specific substituents exhibited enhanced activity against resistant bacterial strains. The study highlighted the importance of substituent positioning on the phenyl rings for optimizing antibacterial efficacy .
Scientific Research Applications
Overview
N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has gained attention in various scientific fields due to its unique structural and chemical properties. This compound features a chloro-substituted aromatic ring and a triazole moiety, which are known for their biological activity. The applications of this compound span across medicinal chemistry, agricultural science, and material science.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential effectiveness against bacterial and fungal pathogens. Studies have shown that similar compounds can inhibit the growth of various microorganisms, making them candidates for further development as antimicrobial agents.
2. Anticancer Properties
Compounds with triazole structures have been investigated for their anticancer activities. The unique molecular configuration of this compound may contribute to its ability to interact with cancer cell pathways. Preliminary studies using molecular docking techniques have suggested that such compounds could inhibit key enzymes involved in cancer proliferation, warranting further in vitro and in vivo evaluations.
3. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies on related triazole derivatives. These compounds have been shown to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes. This property could be beneficial in treating conditions characterized by chronic inflammation.
Agricultural Applications
1. Fungicides
Given the antifungal properties associated with triazole compounds, this compound may serve as a potent fungicide in agriculture. Triazoles are widely used in crop protection to manage fungal diseases affecting plants.
2. Plant Growth Regulators
Research indicates that certain triazole compounds can act as plant growth regulators by modulating hormone levels within plants. This application could enhance crop yield and resilience against environmental stressors.
Material Science Applications
1. Polymer Chemistry
The structural characteristics of this compound may allow it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of functionalized compounds can lead to the development of advanced materials with tailored properties for specific applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | Evaluated the efficacy against various bacterial strains | Demonstrated significant inhibition zones compared to control groups |
| Anticancer Research | Molecular docking studies on similar triazole derivatives | Identified potential binding sites on cancer-related enzymes |
| Agricultural Application Trials | Tested as a fungicide on crops | Showed effective disease control with minimal phytotoxicity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Rings
Chlorophenyl and Methoxyphenyl Variations
- N-(2-Chlorophenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7d): This analog () replaces the 3-chloro-2-methylphenyl group with a simpler 2-chlorophenyl moiety. However, the target compound’s 3-chloro-2-methylphenyl group may improve lipophilicity and membrane permeability .
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) : In and , VUAA1’s 4-ethylphenyl group and pyridinyl substituent contrast with the target’s 2-methoxyphenyl. The methoxy group’s electron-donating nature may alter electronic properties, affecting interactions with receptors like insect Orco channels. VUAA1 acts as an agonist, while structural tweaks in the target compound could modulate activity .
Heterocyclic Replacements
- 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q): highlights pyridine-containing analogs. This could influence reactivity in nucleophilic substitution or hydrogen bonding .
- 5-(2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)indolin-2-one (9) : ’s furan-substituted compound introduces a heterocycle with oxygen, which may engage in dipole interactions. The target’s methoxyphenyl lacks this but offers a bulkier aromatic system, possibly affecting steric compatibility with enzyme active sites .
Physicochemical Properties
Melting Points and Stability
- Analogs in (e.g., 7a–7e) exhibit melting points between 88–125°C, suggesting moderate thermal stability. The target compound’s melting point is unreported, but its structural similarity implies comparable stability.
- 2-((5-((Benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide (): With a predicted density of 1.44 g/cm³, this analog’s bulkier substituents increase molecular weight (526.7 g/mol) compared to the target compound, likely reducing solubility .
Anticancer and Antioxidant Potential
- N-(4-Methoxyphenyl)-N-(2-(5-((2-oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)acetamide (25) (): This analog’s acetamide and methoxyphenyl groups mirror the target’s structure. However, the additional p-tolyl group in 25 may enhance anticancer activity by promoting intercalation with DNA .
- N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide (): The 4-methoxy substitution vs.
Insect Olfactory Receptor Modulation
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) (): As an Orco antagonist, OLC15’s pyridinyl and butylphenyl groups contrast with the target’s methoxyphenyl. The target’s chloro and methyl groups may reduce antagonistic activity due to steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
